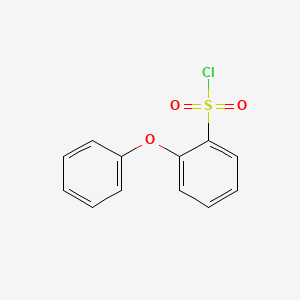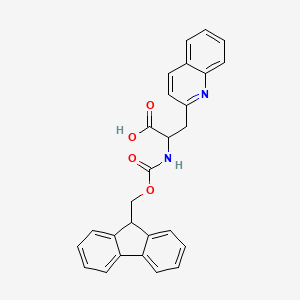
Fmoc-3-(2-quinolyl)-DL-alanine
Descripción general
Descripción
Fmoc-3-(2-quinolyl)-DL-alanine, also known as Fmoc-Q-Ala, is an amino acid derivative that has become increasingly popular in recent years due to its versatile applications in organic synthesis and scientific research. Fmoc-Q-Ala is an alanine derivative containing a quinoline moiety, which is a heterocyclic aromatic compound. The unique structure of Fmoc-Q-Ala makes it an attractive reagent for various organic transformations, and its use in scientific research has been growing due to its various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
1. Synthesis of Glycoconjugates and Peptide Glycoclusters
The orthogonally protected building block N-Alloc-N'-Boc-N''-Fmoc-alpha,alpha-bis(aminomethyl)-beta-alanine has been synthesized and used in the preparation of triantennary peptide glycoclusters on a solid support. This approach is significant for mimicking multivalent carbohydrate ligands in glycobiological applications, demonstrating the utility of Fmoc-protected amino acids in complex molecular assemblies (Johanna Katajisto et al., 2002).
2. Development of Somatostatin Analogues
Fmoc-protected enantiomers of 3-(3′-quinolyl)-alanine have been utilized in the solid-phase synthesis of new somatostatin 14 analogues. These analogues demonstrate selective affinity for somatostatin receptors, highlighting the role of Fmoc-protected amino acids in the development of peptide-based therapeutics with potential applications in receptor-targeted therapy (Rosario Ramón et al., 2011).
3. Self-Assembly and Gelation of Peptide Derivatives
Research on the self-assembly of Fmoc-conjugated peptides, such as Fmoc-Ala-Lac, into nanostructures that gel in water, has expanded the understanding of the mechanisms underlying peptide self-assembly. These findings are crucial for designing degradable materials with peptide-like bioactivity, offering insights into the development of soft biomaterials (Kevin M. Eckes et al., 2014).
4. Chiral Analysis in Peptide Synthesis
The use of Fmoc-protected amino acids in capillary electrophoresis has been explored for the enantioselective separation and analysis of DL-amino acids. This technique is beneficial for understanding the racemization processes in peptide synthesis, furthering the precision in peptide manufacturing (M. Pumera et al., 2002).
5. Bioactive Dipeptide Self-Assembly
The attachment of the Fmoc group to L-carnosine, forming Fmoc-β-alanine-histidine, has been shown to induce self-assembly into amyloid fibrils. This work illustrates the potential of Fmoc-peptide conjugates in creating materials with unique bioactive and mechanical properties (V. Castelletto et al., 2011).
Propiedades
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-quinolin-2-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O4/c30-26(31)25(15-18-14-13-17-7-1-6-12-24(17)28-18)29-27(32)33-16-23-21-10-4-2-8-19(21)20-9-3-5-11-22(20)23/h1-14,23,25H,15-16H2,(H,29,32)(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOMHXAHHXHYMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402699 | |
| Record name | Fmoc-3-(2-quinolyl)-DL-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-3-(2-quinolyl)-DL-alanine | |
CAS RN |
401514-70-3 | |
| Record name | Fmoc-3-(2-quinolyl)-DL-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



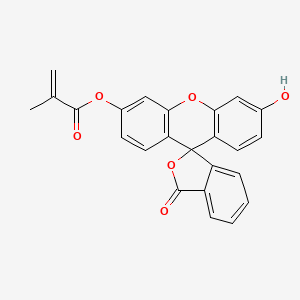

![(3Z)-4-[(2-Hydroxyethyl)amino]-3-penten-2-one](/img/structure/B1598633.png)
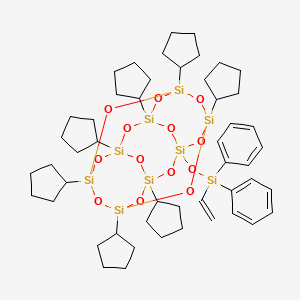


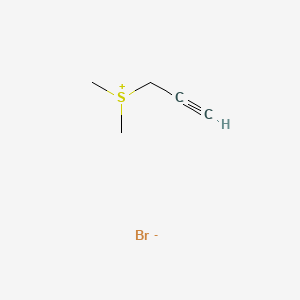
![4-[(Cyclopropylcarbonyl)amino]benzoic acid](/img/structure/B1598640.png)
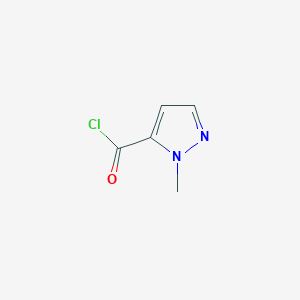
![11-Oxo-10,11-dihydrodibenzo[B,F][1,4]thiazepine-8-carboxylic acid](/img/structure/B1598646.png)
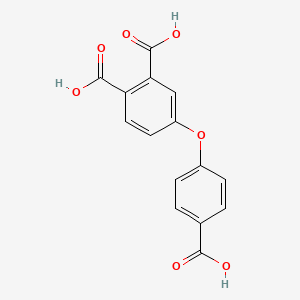
![2-methoxy-N-[(3-methoxyphenyl)methyl]ethanamine](/img/structure/B1598649.png)
![Tris[4-(heptadecafluorooctyl)phenyl]phosphine](/img/structure/B1598650.png)
